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molecular formula C4H9Cl2NO2 B2818108 4-Chloro-2-aminobutanoic acid hydrochloride CAS No. 16975-26-1

4-Chloro-2-aminobutanoic acid hydrochloride

Cat. No. B2818108
M. Wt: 174.02
InChI Key: NGTMKIIZPMXFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742170B2

Procedure details

Approximately 1 equivalent of homoserine, 0.01 equivalent of sulfuric acid may be combined with water in a reactor. The reactor may be sealed and 1.1 equivalent of anhydrous HCl (gas) may be may be added to the reactor. The reaction mixture may be heated to about 70° C. and maintained at about 80 psi for about 24 hours. The reaction mixture may be cooled and about 10 equivalents of methanol may be added, such that the product precipitates. The product (i.e., 4-chloro-2-aminobutanoic acid hydrochloride) may be isolated by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4]O.S(=O)(=O)(O)O.[ClH:14].CO>O>[ClH:14].[Cl:14][CH2:4][CH2:3][CH:2]([NH2:1])[C:6]([OH:8])=[O:7] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCO)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor may be sealed
TEMPERATURE
Type
TEMPERATURE
Details
maintained at about 80 psi for about 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture may be cooled
CUSTOM
Type
CUSTOM
Details
precipitates

Outcomes

Product
Name
Type
product
Smiles
Cl.ClCCC(C(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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